八溴二苯醚

描述

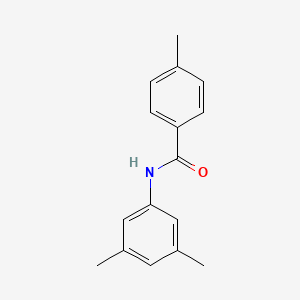

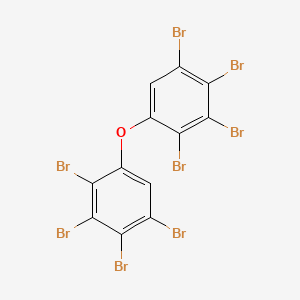

Octabromodiphenyl ether is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The molecular formula is C12H2Br8O .

Synthesis Analysis

A comprehensive two-dimensional system coupling ultra-performance liquid chromatography (UPLC) and ion mobility-mass spectrometry (IM-MS) has been applied for the separation and analysis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) .Molecular Structure Analysis

The molecular structure of Octabromodiphenyl ether is represented by the formula C12H2Br8O . The average mass is 801.376 Da and the monoisotopic mass is 793.357178 Da .Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical and Chemical Properties Analysis

Octabromodiphenyl ether is an off-white powder or flaked material . It has a melting point that depends on product composition . It is not soluble in water .科学研究应用

阻燃剂和材料安全应用

职业接触和材料应用商业十溴二苯醚(DecaBDE)作为阻燃剂被广泛应用于各种领域,包括电气和纺织行业。Thuresson、Bergman 和 Jakobsson (2005) 的研究重点关注了生产或处理阻燃橡胶的工人群体中十溴二苯醚的职业接触,并指出这些工人群体中 BDE-209 的摄入量显著。这项研究对于了解十溴二苯醚和八溴二苯醚等阻燃剂在制造环境中的职业风险和环境影响至关重要 (Thuresson 等人,2005)。

化学合成和标准制定Teclechiel 等人 (2007) 的研究重点关注合成了八溴二苯醚 (OctaBDEs),用作分析、毒理学和稳定性研究中的标准。这项工作对于确保未来八溴二苯醚研究的准确性和可靠性至关重要,突出了为标准化目的合成这些化合物的复杂性 (Teclechiel 等人,2007)。

环境降解和影响Gerecke 等人 (2005) 报告了十溴二苯醚 (BDE-209) 的厌氧降解以及在厌氧条件下形成的八溴和九溴二苯醚同系物。这项研究对于了解这些物质的环境归宿及其潜在转化为更多生物累积形式至关重要 (Gerecke 等人,2005)。

环境监测和转化

环境监测和沉积物分析Kohler 等人 (2008) 研究了瑞士湖泊沉积物中八溴二苯醚的时间趋势、同系物模式和来源。这项研究有助于追踪八溴二苯醚的环境存在和历史积累,深入了解这些物质的长期环境影响和降解模式 (Kohler 等人,2008)。

光解和环境降解Christiansson 等人 (2009) 探讨了十溴二苯醚的光解,并鉴定了紫外线照射后形成的产物。这项研究对于了解十溴二苯醚的环境降解途径及其潜在转化为更危险物质至关重要 (Christiansson 等人,2009)。

国际监管和影响评估中的考虑因素

国际监管评估Konstantinov 等人 (2011) 讨论了八溴二苯醚商业混合物中的组分 BDE-175 是否应列入斯德哥尔摩公约附件 A。此项分析对于国际监管考虑和八溴二苯醚等物质的安全管理至关重要 (Konstantinov 等人,2011)。

环境归宿和关键同系物Gaul 等人 (2005) 重点关注技术八溴二苯醚混合物中主要八溴异构体的分离和结构阐明。识别 BDE 197 等关键同系物并了解它们的生产率和潜在环境归宿对于评估这些物质的整体影响至关重要 (Gaul 等人,2005)。

作用机制

Target of Action

Octabromodiphenyl ether (OctaBDE) is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is primarily used as a flame retardant in various products, including foam-based products, clothing, and electrical equipment . The primary targets of OctaBDE are these materials, where it acts to increase their resistance to catching fire .

Mode of Action

OctaBDE works by releasing free radicals at high temperatures, which interrupt the combustion process . This action reduces the flammability of the materials it is applied to, making them more resistant to fire .

Biochemical Pathways

It is known that octabde can persist in the environment and has the potential for bioaccumulation . This means it can build up in organisms over time, potentially affecting various biological processes. The primary degradation mechanism of OctaBDE involves debromination, resulting in the formation of various bromodiphenyl ethers .

Pharmacokinetics

In fact, when ingested, the majority of the substance is excreted, with very little being absorbed . This results in a low bioavailability. Due to its persistence and potential for bioaccumulation, octabde can still build up in organisms over time .

Result of Action

The primary result of OctaBDE’s action is the increased fire resistance of the materials it is applied to . . For example, studies have shown that exposure to OctaBDE can lead to developmental toxicity, endocrine disruption, and reproductive toxicity . It may also potentially be carcinogenic .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of OctaBDE. For instance, OctaBDE is known to be quite stable in the environment, resisting degradation . This stability, combined with its potential for long-range environmental transport, means that OctaBDE can persist in the environment for long periods . Furthermore, OctaBDE can accumulate in the food chain, leading to higher concentrations in top predators . These environmental factors can influence the overall impact of OctaBDE on both health and the environment.

安全和危害

未来方向

Since 2004, Octabromodiphenyl ether is no longer produced in the EU, USA, and the Pacific Rim . There is no information that indicates it is being produced in developing countries .

Relevant Papers A study revealed that repeated exposure to OctaBDE affects heme biosynthesis and the levels of porphyrins . Another study showed that OctaBDE has negative effects on liver function, the endocrine and reproductive systems, as well as its developmental toxicology aspects .

生化分析

Biochemical Properties

It is known that Octabromodiphenyl ether is a persistent compound with significant potential for bioaccumulation . The primary degradation mechanism involves debromination, resulting in the formation of various bromodiphenyl ethers .

Cellular Effects

Studies have shown that it can affect liver function, the endocrine and reproductive systems, and developmental toxicology aspects

Molecular Mechanism

It is known that Octabromodiphenyl ether can interact with various biomolecules, but the nature of these interactions is not clear

Temporal Effects in Laboratory Settings

It is known that Octabromodiphenyl ether is a persistent compound, suggesting that its effects may be long-lasting

Dosage Effects in Animal Models

In animal models, Octabromodiphenyl ether has been shown to affect heme biosynthesis and the levels of porphyrins. The lowest effective level which induced changes in porphyrin concentration was 2 mg/kg/day

Metabolic Pathways

It is known that the primary degradation mechanism of Octabromodiphenyl ether involves debromination

Transport and Distribution

Due to its persistence and potential for bioaccumulation, it is likely that Octabromodiphenyl ether can be transported and distributed widely within the body

Subcellular Localization

Due to its lipophilic nature, it is likely that Octabromodiphenyl ether can accumulate in lipid-rich areas of the cell

属性

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYGKUIDIMIRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047548 | |

| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB], WHITE FLAKES OR POWDER. | |

| Record name | Octabromodiphenyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.76, Relative density (water = 1): 2.9 | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.275X10-9 mm Hg at 25 °C, negligible | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Off-white powder (commercial) | |

CAS No. |

85446-17-9, 32536-52-0 | |

| Record name | 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085446179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, octabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether, octabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XQ4G0A4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (range, 167-257 °C), 167-257 °C | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3423836.png)

![N-[(5-acetylthiophen-2-yl)methyl]acetamide](/img/structure/B3423843.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B3423867.png)

![3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide](/img/structure/B3423896.png)

![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/no-structure.png)